3,5-Dimethoxyphenylboronic acid
Overview
Description
3,5-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
3,5-Dimethoxyphenylboronic acid is primarily used as a reactant in palladium-catalyzed coupling reactions . It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .
Mode of Action
In the Suzuki-Miyaura cross-coupling reactions, this compound interacts with a palladium catalyst. The boronic acid moiety of the compound forms a complex with the palladium catalyst, facilitating the transmetallation step of the reaction. This leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the Suzuki-Miyaura cross-coupling reaction pathway. This pathway is significant in organic synthesis, particularly in the pharmaceutical industry, where it is used to create a variety of biologically active compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide range of complex organic compounds, including biaryls, styrenes, and alkenes .
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in palladium-catalyzed coupling reactions . It is also used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in palladium-catalyzed coupling reactions . It is also known to participate in the preparation of benzopyranone derivatives as positive GABAA receptor modulators
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-dimethoxyphenyl halides using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in cyanation reactions catalyzed by rhodium and other transition metals .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Cyanation: Rhodium catalysts and N-cyano-N-phenyl-p-methylbenzenesulfonamide as the cyanating agent.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Cyanation: Formation of aryl nitriles.
Scientific Research Applications
3,5-Dimethoxyphenylboronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Involved in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
- 2,4-Dimethoxyphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Comparison: 3,5-Dimethoxyphenylboronic acid is unique due to the positioning of the methoxy groups, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it often exhibits higher reactivity in Suzuki-Miyaura coupling due to the electronic effects of the methoxy groups .
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIURRYWQBBCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402559 | |
Record name | 3,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192182-54-0 | |
Record name | 3,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,5-dimethoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,5-Dimethoxyphenylboronic acid in the synthesis of the uranyl salophen receptors discussed in the research?
A1: this compound is employed as a reagent in a palladium-catalyzed Suzuki coupling reaction with 1-benzyloxy-2-iodobenzene. [] This reaction leads to the formation of a functionalized salicylaldehyde derivative, which is a crucial building block for synthesizing the final uranyl salophen receptors. These receptors are designed to bind with halide anions through interactions with the Lewis acidic uranyl center and potential anion-π interactions with the appended aromatic arms. []
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